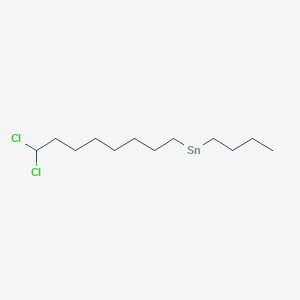
Butyl(8,8-dichlorooctyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(8,8-dichlorooctyl)stannane is an organotin compound with the molecular formula C12H24Cl2Sn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl(8,8-dichlorooctyl)stannane typically involves the reaction of butylstannane with 8,8-dichlorooctyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(8,8-dichlorooctyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Various reduced organotin species.
Substitution: Organotin compounds with different functional groups.
Applications De Recherche Scientifique
Butyl(8,8-dichlorooctyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of butyl(8,8-dichlorooctyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylstannane: A simpler organotin compound with similar reactivity.
Octylstannane: Another organotin compound with a longer carbon chain.
Dichlorooctylstannane: Similar structure but without the butyl group.
Uniqueness
Butyl(8,8-dichlorooctyl)stannane is unique due to the presence of both butyl and dichlorooctyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
18478-30-3 |
|---|---|
Formule moléculaire |
C12H24Cl2Sn |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
butyl(8,8-dichlorooctyl)tin |
InChI |
InChI=1S/C8H15Cl2.C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;1-3-4-2;/h8H,1-7H2;1,3-4H2,2H3; |
Clé InChI |
XCINKFDTFBDHAT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]CCCCCCCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


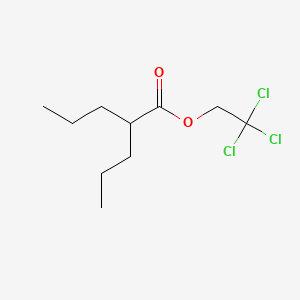



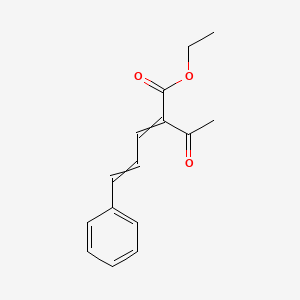
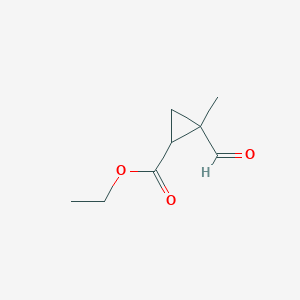

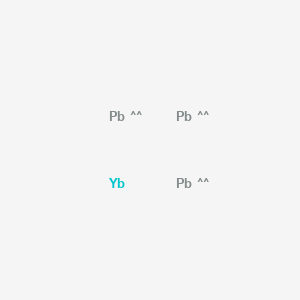
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
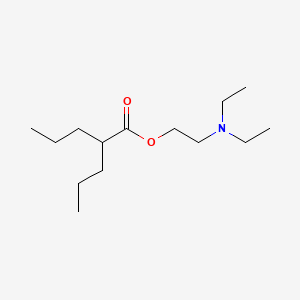
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
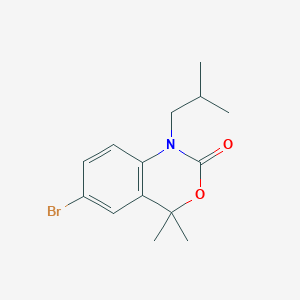
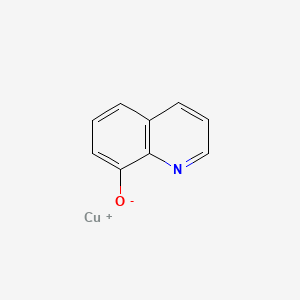
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
